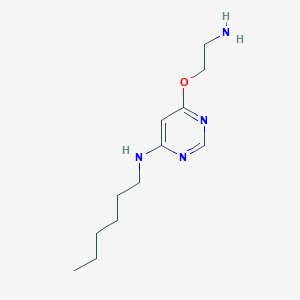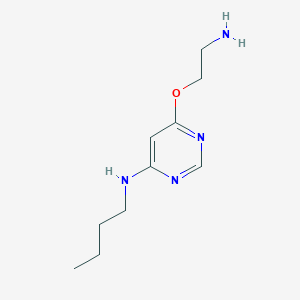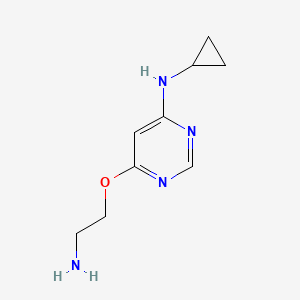![molecular formula C12H18N4O B1492257 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2098027-62-2](/img/structure/B1492257.png)
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Overview
Description
The compound “3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine” is a complex organic molecule that contains an oxazole ring, a pyrazole ring, and an amine group .
Synthesis Analysis
The synthesis of this compound could involve several steps. The oxazole ring could be synthesized using methods such as the Van Leusen Oxazole Synthesis . The pyrazole ring could be formed through condensation reactions . The final step would likely involve the attachment of the amine group .Molecular Structure Analysis
The molecular structure of this compound is complex, with the oxazole and pyrazole rings forming the core of the molecule . The oxazole ring contains an oxygen atom and a nitrogen atom, while the pyrazole ring contains two nitrogen atoms .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, it could participate in substitution reactions, where one or more of its atoms or groups are replaced by others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups, while its stability would be influenced by the arrangement of its rings and other groups .Scientific Research Applications
Carcinogenic Properties and Dietary Sources
Research has extensively documented the presence and formation of carcinogenic heterocyclic amines in cooked foods. These compounds, formed during the cooking process, especially at high temperatures, have been detected in the urine of healthy volunteers consuming a normal diet. Their presence suggests continual human exposure to these carcinogens through food, highlighting the need for understanding their formation, exposure risks, and mitigating strategies in dietary habits (Ushiyama et al., 1991), (Wakabayashi et al., 1993).
Biomonitoring and Metabolism
Studies have also focused on biomonitoring the metabolites of HCAs in human urine, providing insights into their metabolism and the body's exposure levels. This research aids in understanding how these compounds are processed by the human body and the potential health risks they pose. Such studies are critical for developing dietary guidelines and health policies to minimize exposure to these carcinogens (Stillwell et al., 1999).
Impact on Health
Further research has investigated the health implications of HCA exposure, including the risk of cancer. By studying the association between dietary HCAs and various forms of cancer, scientists aim to understand the mechanisms through which these compounds may contribute to carcinogenesis. This line of inquiry is crucial for public health, as it supports the development of strategies to reduce cancer risk through dietary modifications and other interventions (Cross et al., 2005).
Dietary Assessment Tools
In addition to direct studies on HCAs' effects, research has also focused on developing tools for assessing dietary intake of these compounds. Such tools are essential for epidemiological studies to accurately measure exposure levels and correlate them with health outcomes. The development of questionnaires and assessment methods enables researchers to quantify HCA intake among different populations, facilitating broader studies on their health impacts (Rohrmann & Becker, 2002).
Future Directions
properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9-12(10(2)17-15-9)8-16-7-11(6-14-16)4-3-5-13/h6-7H,3-5,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPNPANNSDPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















